Ethyl 6-nitro-1H-indazole-3-carboxylate
Description
Ethyl 6-nitro-1H-indazole-3-carboxylate is a nitro-substituted indazole derivative featuring an ethyl ester group at the 3-position. Its structure comprises a bicyclic aromatic indazole core, with a nitro group at the 6-position and an ethoxycarbonyl moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates further functionalization, such as nucleophilic substitution or reduction reactions . Key physical properties include a melting point range of 200–201°C and moderate synthetic yields (e.g., 69% for the 4-fluorophenyl derivative) under optimized conditions .
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-4-3-6(13(15)16)5-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
MNWCFTNPNNDPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method starts with the nitration of 1H-indazole-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-nitro-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Length (Ethyl vs. Methyl Esters): Ethyl esters (e.g., this compound) generally exhibit higher melting points compared to methyl esters (unreported for methyl 6-nitro analogue), likely due to increased van der Waals interactions .
Substituent Electronic Effects: The nitro group (NO₂) at the 6-position enhances electrophilic aromatic substitution reactivity, making it a precursor for amine derivatives via reduction .
Aryl Substitution at the 1-Position:
- Derivatives with 4-fluorophenyl (8a) or 4-bromophenyl (8d) groups exhibit divergent melting points (200–201°C vs. 158–159°C), attributed to differences in molecular symmetry and halogen-related intermolecular forces .
- Bromine-substituted analogues (e.g., 8d) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions .
Biological Activity
Ethyl 6-nitro-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The indazole scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is . It features a nitro group at the 6-position of the indazole ring and a carboxylate ester at the 3-position, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound's nitro group can undergo reduction in biological environments, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules. This interaction can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, research has shown that similar compounds inhibit specific kinases involved in cancer cell signaling pathways. A study demonstrated that derivatives of nitroindazoles exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Indazoles have also been investigated for their antimicrobial properties. A comparative study indicated that certain indazole derivatives exhibited moderate activity against fungi such as Aspergillus niger and Helminthosporium oryzae. The synthesis of new indazole derivatives has been linked to enhanced antifungal activity, which may extend to this compound .
Synthesis and Evaluation
A recent study synthesized various nitroindazole derivatives, including this compound, evaluating their biological activities through in vitro assays. The results indicated varying degrees of cytotoxicity against cancer cell lines, with some compounds demonstrating IC50 values in the micromolar range .
Comparative Analysis
A comparative analysis among different halogenated indazoles revealed that the presence of electron-withdrawing groups like nitro enhances biological activity. Table 1 summarizes the biological activities of selected indazole derivatives:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antifungal Activity (Zone of Inhibition mm) |
|---|---|---|---|
| This compound | Structure | 15 | 12 |
| Ethyl 5-bromo-1H-indazole-3-carboxylate | Structure | 20 | 10 |
| Ethyl 6-chloro-1H-indazole-3-carboxylate | Structure | 25 | 9 |
Note: The IC50 values represent the concentration required to inhibit cell growth by 50%, while the zone of inhibition indicates antifungal efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
